2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid
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Overview
Description
Lysinonorleucine is a dipeptide formed through the cross-linking of lysine and hydroxylysine residues in collagen and elastin. It plays a crucial role in the structural integrity and mechanical properties of connective tissues. This compound is often used as a biomarker for protein damage and cross-linking events, particularly in studies related to aging and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysinonorleucine can be synthesized through the reduction of dehydro-lysinonorleucine or dehydro-hydroxylysinonorleucine. These precursors are typically formed via Schiff base formation between lysine or hydroxylysine and aldehydes . The reduction process involves the use of reducing agents such as sodium borohydride under controlled conditions to yield lysinonorleucine .
Industrial Production Methods
Industrial production of lysinonorleucine involves the enzymatic oxidation of lysine residues in collagen and elastin by lysyl oxidase, followed by the spontaneous formation of cross-links. This process is essential for the stabilization of collagen and elastin fibers in various tissues .
Chemical Reactions Analysis
Types of Reactions
Lysinonorleucine undergoes several types of chemical reactions, including:
Substitution: Lysinonorleucine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Strong nucleophiles such as cyanide or thiols can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridinoline, deoxypyridinoline.
Reduction: Lysinonorleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lysinonorleucine has a wide range of applications in scientific research:
Mechanism of Action
Lysinonorleucine exerts its effects through the formation of covalent cross-links between lysine residues in collagen and elastin. This cross-linking process is catalyzed by lysyl oxidase, which oxidizes the lysine residues to form aldehydes. These aldehydes then spontaneously react to form stable cross-links, contributing to the mechanical strength and stability of connective tissues .
Comparison with Similar Compounds
Similar Compounds
- Dehydro-lysinonorleucine
- Dehydro-hydroxylysinonorleucine
- Pyridinoline
- Deoxypyridinoline
Uniqueness
Lysinonorleucine is unique due to its role as a difunctional cross-link in both collagen and elastin. Unlike other cross-links, such as pyridinoline and deoxypyridinoline, lysinonorleucine is formed through the reduction of Schiff base intermediates, making it a valuable biomarker for studying protein damage and cross-linking events .
Properties
IUPAC Name |
2-amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLBTMZBXLEVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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